4-chloro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide

Lipophilicity Drug Discovery ADME

Sourcing high-halogen scaffolds with reproducible purity is a persistent bottleneck in medicinal chemistry. This pentachlorinated benzamide (CAS 6612-16-4) addresses that gap as a validated intermediate for antifungal SAR and intracellular probe development. - Defined halogen substitution pattern (4-Cl benzamide + 4-Cl aniline + CCl₃ bridge) ensures positional integrity for binding-pocket studies. - Computed LogP 6.7 & TPSA 41.1 Ų make it the preferred choice over polar nitro analogs for membrane-permeability assays. - Serves as an unambiguous HPLC/LC-MS calibration standard, eliminating misidentification risks inherent to positional isomers. Custom synthesis available; contact BenchChem for batch-specific COA and lead time.

Molecular Formula C15H11Cl5N2O
Molecular Weight 412.5 g/mol
CAS No. 6612-16-4
Cat. No. B12175943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide
CAS6612-16-4
Molecular FormulaC15H11Cl5N2O
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)Cl)Cl
InChIInChI=1S/C15H11Cl5N2O/c16-10-3-1-9(2-4-10)13(23)22-14(15(18,19)20)21-12-7-5-11(17)6-8-12/h1-8,14,21H,(H,22,23)
InChIKeyPNQNULKKWXJJFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Guide: Pentachlorinated Benzamide


4-chloro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide (CAS 6612-16-4) is a synthetic, pentachlorinated benzamide derivative with the molecular formula C15H11Cl5N2O and a molecular weight of 412.5 g/mol [1]. Its structure features a 4-chlorobenzamide moiety linked to a 2,2,2-trichloroethyl bridge substituted with a 4-chloroaniline group. This compound belongs to a niche class of highly halogenated N-(1-arylamino-2,2,2-trichloroethyl)benzamides, which are primarily investigated as intermediates or scaffolds in medicinal chemistry and agrochemical research [2]. Its high halogen content and specific substitution pattern result in unique physicochemical properties, such as a computed LogP of 6.7, which profoundly influence its reactivity, solubility, and potential biological interactions compared to non-halogenated or less-halogenated analogs.

Non-Interchangeability with In-Class Benzamides


Substituting 4-chloro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide with a close analog can fundamentally alter an experimental outcome. The position of the chlorine substituent on the benzoyl ring is a critical determinant of molecular recognition, affecting dipole moment, hydrogen bonding capabilities, and steric fit within a biological target's binding pocket. For instance, a positional isomer with a 3-chlorobenzoyl group will present a different electrostatic potential map, directly impacting its interaction with enzymes or receptors [1]. Even seemingly minor changes, such as replacing the 4-chloroaniline moiety with a 2-chloro-4-nitroaniline group, introduce significant electronic and steric perturbations that can lead to a complete loss of desired activity or a shift in selectivity . Therefore, direct chemical interchangeability is scientifically unsound without rigorous comparative validation.

Quantitative Differentiation vs. Analogs


Lipophilicity: 4-Chloro vs. 3-Chloro Isomer

The target compound's 4-chloro substitution on the benzamide ring influences its partition coefficient (LogP) relative to the 3-chloro positional isomer, affecting membrane permeability. The computed XLogP3 value for 4-chloro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide is 6.7 [1]. While a specific computed XLogP3 for the 3-chloro isomer (CAS 302820-95-7) is not available from the same authoritative database source, the class-level inference for such highly chlorinated, isomeric structures is that a para-substituted benzoyl group generally results in a more linear and lipophilic molecule compared to a meta-substituted analog, which introduces a molecular dipole variation [2].

Lipophilicity Drug Discovery ADME

TPSA Comparison: Nitro-Substituted Analog

The target compound possesses a TPSA of 41.1 Ų [1]. This is a critical differentiator from analogs containing a nitro group, such as 4-chloro-N-(2,2,2-trichloro-1-{2-chloro-4-nitroanilino}ethyl)benzamide . The addition of a nitro group significantly increases the TPSA (expected to be ~87 Ų based on the contribution of the -NO2 group) and introduces a toxicophore that is often linked to mutagenicity and poor pharmacokinetic profiles.

Drug-likeness Medicinal Chemistry Structural Alert

H-Bond Profile: Thiourea Analog Comparison

The target benzamide has 2 hydrogen bond donors (HBD) and 2 hydrogen bond acceptors (HBA), as computed by PubChem [1]. A closely related analog, N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide, contains a thiourea group which alters the hydrogen bonding landscape, providing an additional donor and acceptor while changing the geometry and electronic nature of the interaction [2].

Enzyme Inhibition Scaffold Hopping Binding Affinity

Key Research Application Scenarios


SAR Studies for Antifungal Leads

This compound serves as a key intermediate or scaffold for generating congeneric series to explore antifungal SAR. The quantitative LSD of its halogen substitution pattern (4-chloro on benzamide, 4-chloroaniline, and trichloroethyl bridge) allows medicinal chemists to probe the effect of lipophilicity and steric bulk on fungal enzyme inhibition, where minor positional changes in chlorine lead to stark differences in bioactivity [1].

Chemical Probe Synthesis for Target Identification

Its unique computed properties, including a high logP of 6.7 and a relatively low TPSA of 41.1 Ų, make it a suitable starting point for designing cell-permeable probes. This is in contrast to more polar analogs (e.g., those containing nitro groups) which would be less membrane permeable, making this the compound of choice for intracellular target engagement studies [1].

Reference Standard for Method Development

When developing HPLC or LC-MS methods to detect or quantify halogenated benzamide impurities in complex matrices, the distinct retention time, mass spectrum, and UV absorption profile of this specific pentachlorinated isomer provide an unambiguous standard. Using the 3-chloro positional isomer (CAS 302820-95-7) would lead to incorrect method calibration and misidentification due to distinct chromatographic behavior [2].

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